An In-depth Technical Guide to the Chemical Properties of 6,7-dimethylpteridine-2,4(1H,3H)-dione
An In-depth Technical Guide to the Chemical Properties of 6,7-dimethylpteridine-2,4(1H,3H)-dione
Introduction
6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine, is a pteridine derivative of significant interest in various scientific disciplines. Its core structure is a pyrimido[4,5-b]pyrazine, which is the foundation for a class of compounds with diverse biological activities. This guide provides a comprehensive overview of the chemical properties of 6,7-dimethyllumazine, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, and spectral properties, offering insights into its behavior in chemical and biological systems.
Chemical Identity and Structure
The unique arrangement of atoms in 6,7-dimethyllumazine underpins its distinct chemical properties. The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is embellished with two methyl groups at positions 6 and 7, and two oxo groups at positions 2 and 4.
Figure 1: Chemical structure of 6,7-dimethylpteridine-2,4(1H,3H)-dione.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6,7-dimethyl-1H-pteridine-2,4-dione |
| Synonyms | 6,7-Dimethyllumazine, 6,7-Dimethyl-2,4(1H,3H)-pteridinedione |
| CAS Number | 5774-32-3[1][2][3] |
| Molecular Formula | C₈H₈N₄O₂[1][2][3] |
| Molecular Weight | 192.17 g/mol [1][2][3] |
| InChI | InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14)[4] |
| InChIKey | YVGIYQOPTPWNER-UHFFFAOYSA-N[4] |
| SMILES | CC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C[4] |
Physicochemical Properties
The physical and chemical characteristics of 6,7-dimethyllumazine dictate its behavior in solution and its suitability for various applications.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | >300 °C | ChemicalBook |
| pKa (Predicted) | 9.52 ± 0.70 | ChemicalBook |
| Solubility | Soluble in DMSO | [5] |
| Appearance | Crystalline solid | [5] |
Solubility
Acidity and Basicity (pKa)
The predicted pKa of 9.52 ± 0.70 suggests that 6,7-dimethyllumazine is a weakly acidic compound.[5] This acidity is likely attributable to the protons on the nitrogen atoms of the pyrimidine ring. The pKa value is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, reactivity, and biological interactions.
Spectral Properties
The spectral signature of 6,7-dimethyllumazine provides a powerful tool for its identification and quantification.
UV-Visible Absorption Spectroscopy
The pteridine ring system of 6,7-dimethyllumazine gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is sensitive to the solvent environment and the pH of the solution. The related compound, 6,7-dimethyl-8-ribityllumazine, exhibits a characteristic absorption peak at around 411 nm.[6][7]
Fluorescence Spectroscopy
Pteridine derivatives are often fluorescent, and 6,7-dimethyllumazine is no exception. Its fluorescence properties, including its excitation and emission maxima and quantum yield, are of great interest for its potential use as a fluorescent probe. For the related 6,7-dimethyl-8-ribityllumazine, the fluorescence is known to be intense.[8] The fluorescence quantum yield of enzyme-bound riboflavin, a related flavin, is less than 2% compared to free riboflavin.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While detailed experimental NMR data for 6,7-dimethyllumazine is not widely published, studies on the closely related 6,7,8-trimethyllumazine provide valuable insights into the expected chemical shifts and coupling constants.[10] For 6,7,8-trimethyllumazine, the proton exchange in aqueous solution is slow on the NMR timescale, allowing for the distinction of different protonation states.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of 6,7-dimethyllumazine upon ionization would be expected to yield characteristic fragments resulting from the cleavage of the pteridine ring system and the loss of methyl groups.
Chemical Reactivity and Stability
The reactivity of 6,7-dimethyllumazine is governed by the electron distribution in the pteridine ring and the presence of the lactam functions. The stability of the compound under various conditions, such as a range of pH values and temperatures, is a critical factor for its handling, storage, and application. The related compound, 6,7-dimethyl-8-ribityllumazine, is known to be stable for at least four years under appropriate storage conditions.[5]
Synthesis
The synthesis of 6,7-dimethyllumazine can be achieved through various synthetic routes. One common approach involves the condensation of a pyrimidine precursor with a suitable dicarbonyl compound. A detailed, step-by-step protocol for a reliable synthesis is essential for researchers who wish to work with this compound. A general synthesis for 8-substituted 6,7-dimethyllumazines has been described.[11]
Experimental Protocols
To aid researchers in the characterization of 6,7-dimethyllumazine, we provide the following general experimental protocols.
Protocol 1: Determination of UV-Visible Absorption Spectrum
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Preparation of Stock Solution: Prepare a stock solution of 6,7-dimethyllumazine in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvent (e.g., water, ethanol, or a buffer of a specific pH) to obtain concentrations in the range of 1-100 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and set the wavelength range from 200 to 600 nm. Use the solvent as a blank.
-
Data Acquisition: Record the absorbance spectra of the working solutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Figure 2: Workflow for UV-Visible absorption spectroscopy.
Protocol 2: Determination of Fluorescence Emission Spectrum
-
Sample Preparation: Prepare a dilute solution of 6,7-dimethyllumazine (absorbance at the excitation wavelength < 0.1) in the desired solvent.
-
Fluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Visible absorption spectrum. Set the emission wavelength range to scan from the excitation wavelength + 10 nm to 700 nm.
-
Data Acquisition: Record the fluorescence emission spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λem).
Figure 3: Workflow for fluorescence emission spectroscopy.
Conclusion
6,7-dimethylpteridine-2,4(1H,3H)-dione is a fascinating molecule with a rich chemistry and significant biological relevance. This guide has provided a detailed overview of its known chemical properties, while also highlighting areas where further research is needed to provide a more complete picture. The information and protocols presented here are intended to serve as a valuable resource for scientists working with this important pteridine derivative.
References
-
[Biosynthesis of 6,7-dimethyl-8-ribityllumazine in yeast extracts of Pichia guilliermondii]. PubMed. [Link]
-
The biosynthesis of 6,7-dimethyl-8-(1-D-ribityl)-lumazine from... ResearchGate. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]
-
Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed. [Link]
-
Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy - RSC Publishing. [Link]
-
Ultrafast Fluorescence Relaxation Spectroscopy of 6,7-Dimethyl-(8-ribityl)-lumazine and Riboflavin, Free and Bound to Antenna Proteins from Bioluminescent Bacteria - Physics and Astronomy. [Link]
-
Synthesis, properties, and base-catalyzed interactions of 8-substituted 6,7-dimethyllumazines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
13C and 15N NMR studies on the interaction between 6,7-dimethyl-8-ribityllumazine and lumazine protein - PubMed. [Link]
-
Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in... - ResearchGate. [Link]
-
3 Chemical Properties. [Link]
-
A, absorption spectra of 6,7-dimethyl-8-ribityllumazine (3) at pH 6.9.... - ResearchGate. [Link]
-
Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - Beilstein Journals. [Link]
-
1 H NMR and 13 C NMR data for compounds 1 and 7. | Download Table - ResearchGate. [Link]
-
6,7-Dimethyllumazine | C8H8N4O2 | CID 5355834 - PubChem - NIH. [Link]
-
6,7-Dimethylpterin - CAS Common Chemistry. [Link]
-
mass spectra - fragmentation patterns - Chemguide. [Link]
-
6,7-Dimethyl-8-ribityllumazine | C13H18N4O6 | CID 168989 - PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677). [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. [Link]
-
mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Mass spectrometry with fragmentation of organic molecules - YouTube. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative - Semantic Scholar. [Link]
-
Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors - MDPI. [Link]
-
(PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - ResearchGate. [Link]
-
Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - NIH. [Link]
-
Rhodamine 6G - OMLC. [Link]
Sources
- 1. 6,7-Dimethylpteridine-2,4(1H,3H)-dione | 5774-32-3 [chemicalbook.com]
- 2. 6,7-Dimethylpteridine-2,4(1H,3H)-dione | 5774-32-3 [amp.chemicalbook.com]
- 3. 6,7-Dimethylpteridine-2,4(1H,3H)-dione CAS#: 5774-32-3 [m.chemicalbook.com]
- 4. 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- | C8H8N4O2 | CID 5355834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]

